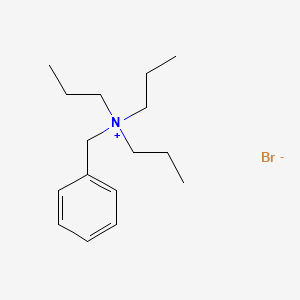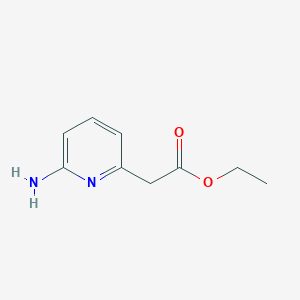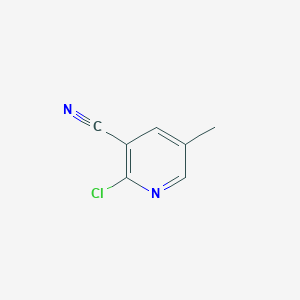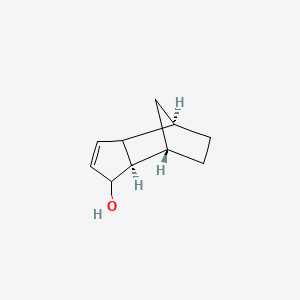
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol is a complex organic compound with a unique bicyclic structure This compound is characterized by its hexahydroindenol core, which is a fused ring system containing both cyclohexane and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include hydrogenation to reduce double bonds and functional group modifications to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dichloromethane and catalysts such as palladium on carbon for hydrogenation.
Chemical Reactions Analysis
Types of Reactions
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove any remaining double bonds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3aS,4R,7S,7aR)-4,7-dimethyl-octahydro-2-benzofuran-1,5-dione
- (3aR,4R,7S,7aR)-4,7-diphenyl-2-(2-propoxyphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Uniqueness
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also differentiates it from other similar compounds, providing unique binding properties and applications.
Properties
CAS No. |
27137-33-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,7R)-tricyclo[5.2.1.02,6]dec-4-en-3-ol |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h3-4,6-11H,1-2,5H2/t6-,7+,8?,9?,10?/m1/s1 |
InChI Key |
HRWRJUVJOLBMST-LXWZSJDBSA-N |
SMILES |
C1CC2CC1C3C2C(C=C3)O |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C3C2C(C=C3)O |
Canonical SMILES |
C1CC2CC1C3C2C(C=C3)O |
Key on ui other cas no. |
103386-80-7 27137-33-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




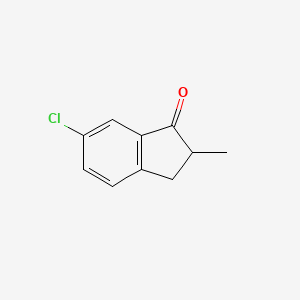
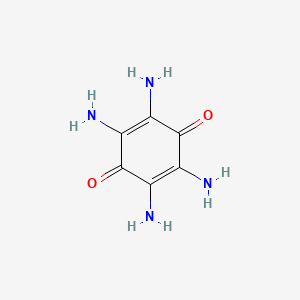

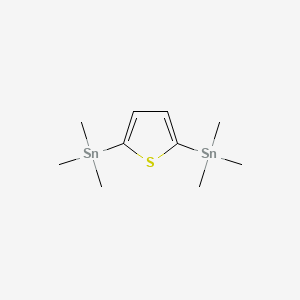
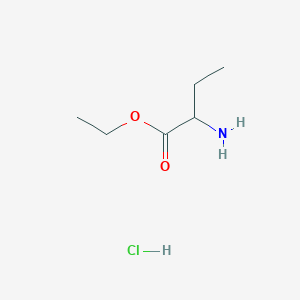
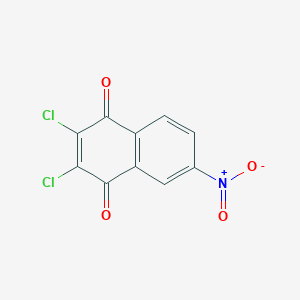
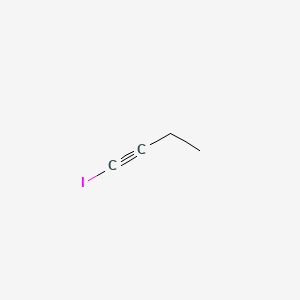
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)

